molecular formula C19H33NO3 B5677406 [1-{[4-(hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

[1-{[4-(hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

Cat. No. B5677406
M. Wt: 323.5 g/mol
InChI Key: IXQLETVXJKXQGB-UHFFFAOYSA-N
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Description

This compound falls within the realm of organic chemistry, where the focus is on synthesizing molecules with specific configurations and functional groups. Such compounds often exhibit unique physical and chemical properties useful in pharmacology, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

While specific synthesis details for "[1-{[4-(hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol" are not available, similar compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been synthesized through condensation reactions involving specific solvents and bases, characterized by spectroscopic techniques and X-ray crystallography (S. B. Benakaprasad et al., 2007).

Molecular Structure Analysis

Crystallographic studies of similar molecules reveal insights into their molecular structure. For example, the structure of 1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was determined through X-ray crystallography, showing a chair conformation for the piperidine ring, which is a common structural feature in cyclic organic molecules (H. R. Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives, such as Palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, showcase the reactivity of such compounds under specific conditions, highlighting their potential in synthetic organic chemistry (B. Gabriele et al., 2000).

Physical Properties Analysis

The physical properties of compounds similar to "[1-{[4-(hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol" can be inferred from their molecular structure, such as solubility, melting points, and crystalline form, which are crucial for their application in various fields.

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, or other reagents, can be understood through studies on similar compounds. For example, reactions of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols with acids demonstrate the complex behavior of such molecules in the presence of different chemical environments (M. Honda et al., 2009).

properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]-[3-(hydroxymethyl)-3-(3-methylbut-2-enyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3/c1-15(2)8-10-19(14-22)9-3-11-20(13-19)18(23)17-6-4-16(12-21)5-7-17/h8,16-17,21-22H,3-7,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLETVXJKXQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)C(=O)C2CCC(CC2)CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-{[4-(Hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol

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